![molecular formula C14H13N3O3 B1365882 1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone CAS No. 1293929-81-3](/img/structure/B1365882.png)
1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone
Übersicht
Beschreibung
1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone is an organic compound that belongs to the class of nitrophenylamines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone typically involves the nitration of 4-[(pyridin-3-ylmethyl)amino]acetophenone. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature to ensure the selective nitration of the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Nitric acid or other oxidizing agents.
Substitution: Halogens (e.g., chlorine, bromine) or sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific optical and electronic properties
Wirkmechanismus
The mechanism of action of 1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its binding to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitroaniline: Similar in structure but lacks the pyridin-3-ylmethyl group.
3-Nitroacetophenone: Similar in structure but lacks the pyridin-3-ylmethylamino group.
4-Nitrobenzaldehyde: Similar in structure but has an aldehyde group instead of an ethanone group
Uniqueness
1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone is unique due to the presence of both the nitro and pyridin-3-ylmethylamino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Eigenschaften
IUPAC Name |
1-[3-nitro-4-(pyridin-3-ylmethylamino)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10(18)12-4-5-13(14(7-12)17(19)20)16-9-11-3-2-6-15-8-11/h2-8,16H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLBIWRZWIIDTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NCC2=CN=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


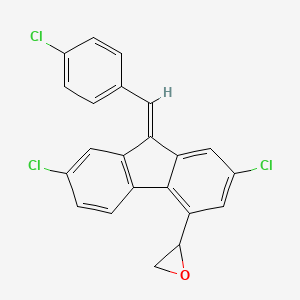
![7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1365803.png)
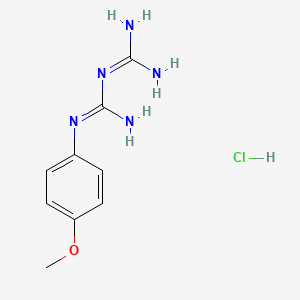

![2-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1365808.png)
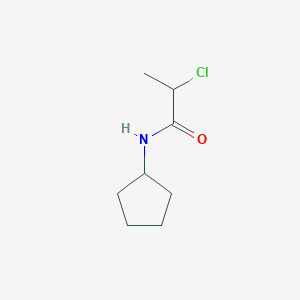
![2-[[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365819.png)
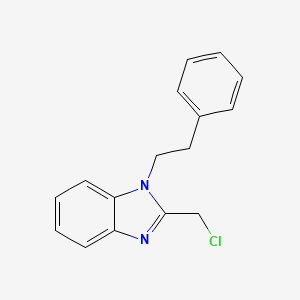
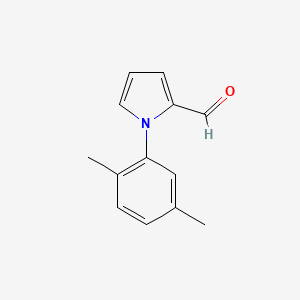
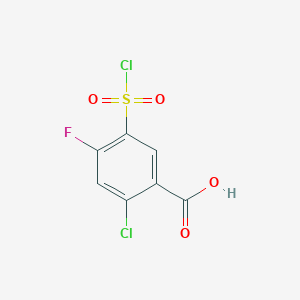
![1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1365837.png)
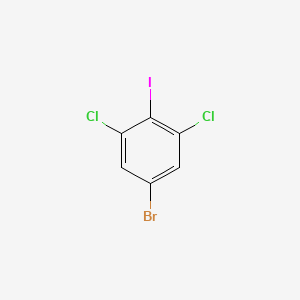
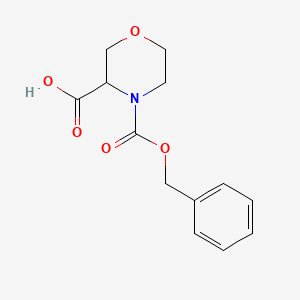
![Methyl 2-[benzenesulfonyl(methyl)amino]acetate](/img/structure/B1365843.png)
